

A Comparative Guide to the ^1H NMR Characterization of Isobutyraldehyde Diethyl Acetal

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Compound of Interest

Compound Name: *Isobutyraldehyde Diethyl Acetal*

Cat. No.: *B158584*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ^1H NMR spectroscopic data for **isobutyraldehyde diethyl acetal**. For comparative purposes, data for structurally related acetals, namely acetaldehyde diethyl acetal and butyraldehyde diethyl acetal, are also presented. Detailed experimental protocols and a visual representation of the signal assignments for **isobutyraldehyde diethyl acetal** are included to facilitate a deeper understanding of its characterization.

^1H NMR Data Comparison

The following table summarizes the ^1H NMR spectral data for **isobutyraldehyde diethyl acetal** and two common alternatives. The data is presented to allow for easy comparison of chemical shifts (δ), signal multiplicities, and coupling constants (J).

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Isobutyraldehyde Diethyl Acetal	a (-CH(OCH ₂ CH ₃) ₂)	4.09 - 4.11	d	5.5
b (-OCH ₂ CH ₃)	3.46 - 3.70	m	-	
c (-CH(CH ₃) ₂)	1.85 - 1.90	m	6.8	
d (-OCH ₂ CH ₃)	1.19 - 1.23	t	7.1	
e (-CH(CH ₃) ₂)	0.91 - 0.93	d	6.8	
Acetaldehyde Diethyl Acetal	-CH(OCH ₂ CH ₃) ₂	4.5 - 4.7	q	5.1
-OCH ₂ CH ₃	3.4 - 3.7	m	-	
-CH(OCH ₂ CH ₃) ₂	1.25	d	5.1	
-OCH ₂ CH ₃	1.1 - 1.2	t	7.1	
Butyraldehyde Diethyl Acetal	-CH(OCH ₂ CH ₃) ₂	4.3 - 4.4	t	5.5
-OCH ₂ CH ₃	3.3 - 3.6	m	-	
-CH ₂ CH ₂ CH ₃	1.3 - 1.6	m	-	
-CH ₂ CH ₂ CH ₃	0.8 - 1.0	t	7.3	

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H NMR data for liquid acetal samples.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the acetal sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

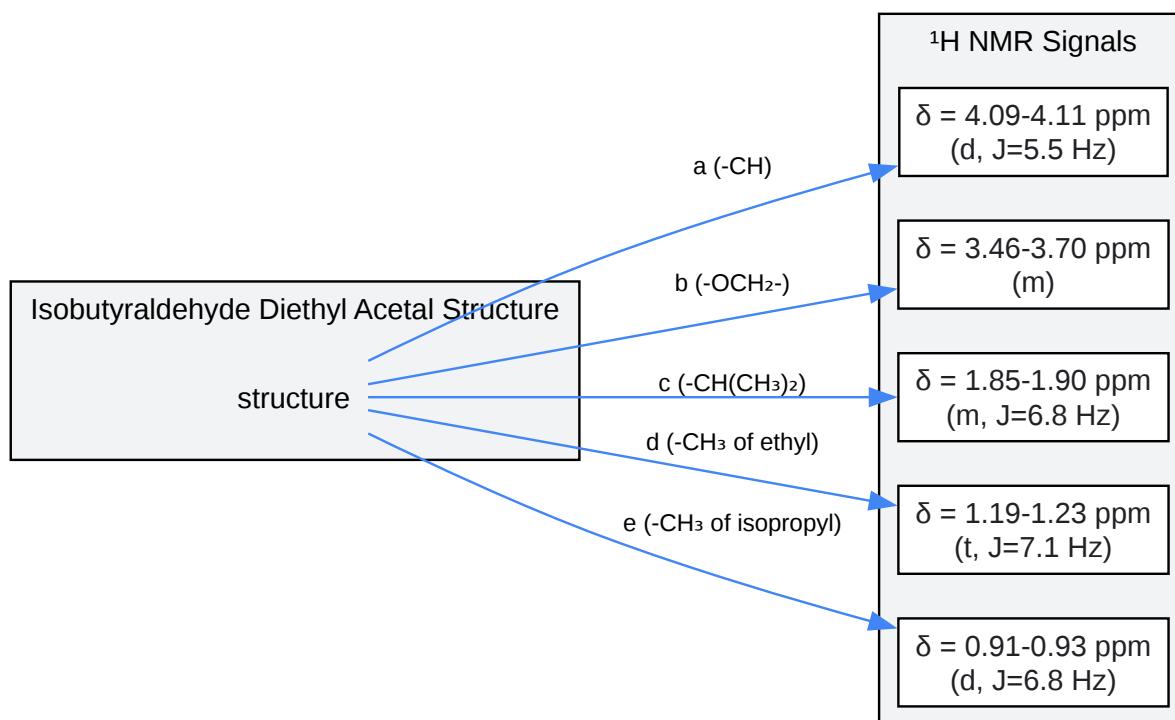
- The ^1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
- The sample is allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.
- A standard single-pulse experiment is used with the following typical parameters:
 - Pulse width: 30 degrees
 - Acquisition time: 4 seconds
 - Relaxation delay: 1 second
 - Number of scans: 16
- The chemical shifts are referenced to the residual chloroform peak at 7.26 ppm.

3. Data Processing:

- The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz).
- Fourier transformation is applied to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected manually.
- Chemical shifts, multiplicities, and coupling constants are determined from the processed spectrum.

Visualization of ^1H NMR Assignments for Isobutyraldehyde Diethyl Acetal

The following diagram illustrates the correlation between the protons in the **isobutyraldehyde diethyl acetal** molecule and their corresponding signals in the ^1H NMR spectrum.



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Caption: Correlation of ^1H NMR signals with the molecular structure.

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